1-Oxacyclohexadecane-2,3-dione
Description
Contextualization within Macrolactone and Cyclic Diketone Chemistry
1-Oxacyclohexadecane-2,3-dione is classified as a macrolactone, which are cyclic esters containing a ring of at least twelve atoms. wikipedia.orgcontaminantdb.ca These structures are noteworthy in various fields, including pharmaceuticals and fragrances. snnu.edu.cn The presence of a diketone functional group at the 2 and 3 positions of the oxacyclohexadecane ring places it within the subclass of cyclic diketones. This feature imparts specific reactivity and potential for further chemical transformations.
The synthesis of macrolactones, a process known as macrolactonization, is a significant challenge in organic chemistry, often representing the final and critical step in the synthesis of complex molecules. snnu.edu.cn The formation of these large rings is influenced by both enthalpic and entropic factors, with medium-sized rings (8-11 atoms) being particularly difficult to synthesize due to ring strain. acs.org
The chemistry of cyclic diketones is also a rich area of study. For instance, 1,3-cyclooctanedione is a precursor in the synthesis of difluorinated cyclooctyne, a molecule used in bioorthogonal "click" chemistry. coledeforest.com The synthesis of such cyclic 1,3-diones can be achieved through methods like the Wacker-Tsuji oxidation. coledeforest.com
Historical Perspectives on Related Macrocyclic Diones in Organic Synthesis
The field of macrocyclic chemistry has a rich history, with the discovery of crown ethers by Charles J. Pedersen in 1967 being a landmark event that spurred immense interest in these large-ring compounds. core.ac.uk Historically, the synthesis of macrocyclic compounds has been a central theme in the evolution of both organic and inorganic chemistry, laying the groundwork for the development of supramolecular chemistry. core.ac.ukresearchgate.net
Early research into macrocyclic compounds focused on their unique structures and the challenges associated with their synthesis. mit.edu The study of macrocyclic ketones and lactones has been particularly prominent, driven by their presence in natural products with interesting biological activities and desirable fragrance properties. acs.orgacs.org For example, the isolation of Exaltolide, a macrocyclic lactone, in 1927 marked a significant milestone in this area. acs.org
The synthesis of macrocyclic diketones has also been a subject of investigation. For instance, the reactions of cyclic ketones with hydrogen peroxide have been studied to understand the formation of adducts. acs.org The development of synthetic methods for these compounds has been crucial for accessing a wider range of macrocyclic structures with diverse functionalities.
Current Research Frontiers and Unexplored Avenues for this compound
Current research on macrolactones continues to focus on developing new and efficient synthetic methods. snnu.edu.cn Strategies such as C-H activation, ring-expansion, and chemoenzymatic synthesis are being explored to improve yields and selectivity. snnu.edu.cn The use of various catalysts, including Lewis acids and transition metals, is a key area of investigation for promoting macrolactonization. snnu.edu.cn
While specific research on this compound is not extensively detailed in the provided results, the broader context of macrocyclic diones suggests several potential research avenues. The presence of the 1,3-dione functionality opens up possibilities for a variety of chemical transformations. For example, 1,3-diones are known to be valuable synthons in the preparation of various heterocyclic compounds. nih.gov The reactivity of the dione (B5365651) moiety could be exploited to synthesize novel derivatives with potentially interesting biological or material properties.
Furthermore, the exploration of this compound's potential applications remains a relatively unexplored frontier. Given that related macrocyclic lactones and ketones are used as fragrance ingredients thegoodscentscompany.comunl.edu, investigating the sensory properties of this compound and its derivatives could be a fruitful area of research. Additionally, the identification of an oxime derivative, oxacyclohexadecane-2,13-dione, 13-oxime, in Withania somnifera suggests that related dione structures may have biological relevance, warranting further investigation into the bioactivity of this compound. worldwidejournals.comnih.gov
Table of Physicochemical Properties of a Related Compound: Oxacyclohexadecane-2,13-dione
| Property | Value |
| CAS Number | 38223-29-9 |
| Molecular Formula | C15H26O3 |
| Molecular Weight | 254.36982000 g/mol |
| Boiling Point | 422.00 to 423.00 °C @ 760.00 mm Hg |
| Flash Point | > 212.00 °F. TCC ( > 100.00 °C. ) |
| logP (o/w) | 2.989 (est) |
| Solubility | Soluble in alcohol |
| This data is for a structurally related compound and is provided for contextual reference. thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61127-96-6 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
oxacyclohexadecane-2,3-dione |
InChI |
InChI=1S/C15H26O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-18-15(14)17/h1-13H2 |
InChI Key |
UWJFGSNHGFTIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C(=O)OCCCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxacyclohexadecane 2,3 Dione and Analogues
Strategic Approaches to the 16-Membered Oxacyclic Diketone Scaffold
The formation of the 16-membered ring is a critical step in the synthesis of 1-Oxacyclohexadecane-2,3-dione. Several macrocyclization techniques can be employed, with the choice often depending on the nature of the acyclic precursor and the desired functionalities in the final product.
Macrolactonization: This is a common strategy for the formation of the oxacyclic ring, involving the intramolecular esterification of a long-chain hydroxy acid. Various reagents have been developed to promote this transformation under high-dilution conditions to minimize intermolecular side reactions.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the synthesis of macrocycles, including those with 16-membered rings. nih.govnih.gov This method involves the intramolecular reaction of a diene precursor in the presence of a ruthenium or molybdenum catalyst to form a cyclic alkene. nih.gov The resulting double bond can then be further functionalized to introduce the desired ketone or diketone moieties. For instance, a diene-containing precursor can be cyclized, and subsequent ozonolysis or dihydroxylation followed by oxidative cleavage can yield the desired carbonyl groups. The stereoselectivity of the RCM reaction can often be controlled by the choice of catalyst. nih.gov
| Catalyst | Substrate Type | Ring Size | Yield (%) | Stereoselectivity (Z:E) | Reference |
| Grubbs II Catalyst | Diene | 16 | 60 | 22:78 | nih.gov |
| Mo-based catalyst | Diene | 16 | 62 | 91:9 | nih.gov |
| W-based catalyst | Diene | 16 | - | 95% Z | nih.gov |
Table 1: Examples of Ring-Closing Metathesis for 16-Membered Macrocycle Synthesis
Ring Expansion Reactions: An alternative approach involves the expansion of a smaller, more readily available cyclic precursor. This can be a powerful strategy for accessing larger macrocycles that are challenging to form directly. researchgate.net
Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. This approach is particularly useful for exploring structure-activity relationships. Starting from a pre-formed 16-membered macrocyclic scaffold, a divergent approach could be used to introduce a variety of functional groups or to modify the existing ones, leading to a range of analogues of this compound.
Stereochemical Control in this compound Synthesis
The presence of stereocenters in analogues of this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.
Enantioselective Synthesis: This aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool." For macrocyclic systems, enantioselective catalysis of the ring-closing step is a particularly elegant approach. rsc.org
Diastereoselective Synthesis: When a molecule has multiple stereocenters, diastereoselective reactions are employed to control the relative stereochemistry between them. In the context of macrocycle synthesis, the conformation of the acyclic precursor can play a crucial role in directing the stereochemical outcome of the cyclization reaction. bham.ac.uk High levels of diastereoselectivity have been observed in reactions of macrocyclic diketones, where the ring size is a major contributing factor. auburn.edu
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.netrsc.org After the desired transformation, the auxiliary is removed. Oxazolidinones, for example, are well-known chiral auxiliaries that have been successfully used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters that could be part of the backbone of a precursor to a macrocyclic diketone. rsc.org
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Application | Reference |
| Oxazolidinone | Aldol Reaction | >99:1 | Setting contiguous stereocenters | wikipedia.org |
| Camphorsultam | Diels-Alder | >98:2 | Asymmetric cycloadditions | researchgate.net |
Table 2: Application of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. nih.govresearchgate.net This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired product. Asymmetric transfer hydrogenation of ketones, catalyzed by chiral macrocyclic cobalt(II) complexes, is an example of a reaction that could be applied to precursors of this compound to introduce chirality. researchgate.net
Novel Reagent Development and Reaction Conditions for Diketone Generation
The formation of the α-diketone (1,2-dione) functionality is a key challenge in the synthesis of this compound. While numerous methods exist for the synthesis of α-diketones in acyclic systems, their application to macrocyclic substrates can be problematic due to steric hindrance and potential side reactions.
Oxidation of α-Hydroxy Ketones: A common method for the synthesis of α-diketones is the oxidation of α-hydroxy ketones. A variety of oxidizing agents can be used for this transformation, including Swern oxidation, Dess-Martin periodinane, and various metal-based oxidants. The choice of reagent would depend on the functional group tolerance of the macrocyclic substrate.
Oxidation of Ketones: Direct oxidation of a ketone at the α-position to form a diketone is another viable strategy. Reagents such as selenium dioxide (SeO2) are classically used for this purpose. More modern methods may involve transition metal-catalyzed aerobic oxidations.
Oxidation of Alkynes: If the macrocycle is synthesized with an alkyne functionality at the desired position, this can be oxidized to the α-diketone. A variety of reagents, including potassium permanganate (B83412) (KMnO4) and ruthenium tetroxide (RuO4), can effect this transformation.
Novel Reagents: The development of new reagents and reaction conditions for the mild and selective formation of α-diketones is an active area of research. For example, the use of hypervalent iodine reagents has shown promise for the α-functionalization of enones to form 1,2-diketones. The applicability of such new methods to complex macrocyclic systems remains an area for future exploration.
Chemoselective Carbonyl Group Formation
The formation of the vicinal diketone motif within a large lactone ring requires highly selective oxidation methods. The challenge lies in oxidizing the α-position to the ester carbonyl without affecting other sensitive functionalities potentially present in advanced intermediates or analogues. The choice of oxidant and reaction conditions is paramount to achieving the desired transformation with high yield and selectivity.
Key approaches to forming the α-keto functionality in macrocyclic lactones include the oxidation of precursor α-hydroxy lactones or the direct oxidation of the α-methylene group of the parent lactone.
Oxidation of α-Hydroxy Lactones: A common strategy involves the synthesis of an α-hydroxy macrocyclic lactone, which is then oxidized to the desired 1,2-dione. This approach allows for stereochemical control at the α-position if the hydroxyl group is introduced via asymmetric methods. Several reagents are known for their mildness and high chemoselectivity in oxidizing secondary alcohols to ketones, which is critical in the context of a complex macrocycle.
Direct Oxidation of α-Methylene Lactones: Alternatively, methods for the direct oxidation of the α-methylene group of the lactone can be employed. This is often a more direct route but can be challenging due to the lower reactivity of the C-H bond and the potential for over-oxidation or side reactions. Reagents that proceed via an enolate or enol ether intermediate are typically used.
Below is a table summarizing selected methods for chemoselective carbonyl group formation relevant to the synthesis of α-keto lactones.
| Method | Precursor | Typical Reagents | Key Features & Selectivity |
| Swern Oxidation | α-Hydroxy Lactone | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | Mild, low-temperature conditions. Highly effective for sensitive substrates. Avoids heavy metals. |
| Dess-Martin Periodinane | α-Hydroxy Lactone | Dess-Martin Periodinane (DMP) | Neutral pH, room temperature reaction. High efficiency and selectivity for a wide range of alcohols. |
| Selenium Dioxide (SeO₂) | Macrocyclic Lactone | SeO₂ | Classic method for direct α-methylene oxidation. Can require harsh conditions and stoichiometric use of a toxic reagent. |
| Molybdenum-Catalyzed Oxidation | Macrocyclic Lactone | MoO₂(acac)₂, TBHP | Catalytic system for α-methylene oxidation. Offers a potentially greener and more efficient alternative to stoichiometric selenium dioxide. |
| Ruthenium-Catalyzed Oxidation | α-Hydroxy Lactone | TPAP, NMO | Catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. Mild and highly selective. |
Elucidation of Reaction Mechanisms and Transformative Chemistry of 1 Oxacyclohexadecane 2,3 Dione
Mechanistic Investigations of the Dicarbonyl System Reactivity
The 1,3-dicarbonyl moiety is the most reactive site within the 1-Oxacyclohexadecane-2,3-dione molecule. Its reactivity is modulated by the large macrolactone ring, which influences steric accessibility and conformational preferences.
Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its diketo and enol tautomers. nih.govmasterorganicchemistry.com This tautomerism is a critical determinant of the compound's reactivity, as the two forms possess distinct chemical properties. The diketo form acts as an electrophile at the carbonyl carbons, while the enol form behaves as a nucleophile at the α-carbon. masterorganicchemistry.com
The equilibrium position is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. In many β-diketones, the enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond. researchgate.netscielo.org.za For this compound, the large and flexible 16-membered ring can readily adopt conformations that facilitate this stabilizing interaction. Computational studies on various cyclodiones have shown that ring size and strain significantly impact the energetics of tautomerization. acs.org In larger, less strained rings like a 16-membered macrocycle, the conformational flexibility allows the molecule to minimize angle strain, likely favoring the stabilized enol form, particularly in non-polar solvents.
The keto-enol equilibrium can be catalyzed by both acids and bases. masterorganicchemistry.com
Acid Catalysis: Involves protonation of a carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol.
Base Catalysis: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol.
| Factor | Influence on Equilibrium | Relevance to this compound |
|---|---|---|
| Solvent Polarity | Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding. Non-polar solvents favor the intramolecularly hydrogen-bonded enol form. | The equilibrium position will be solvent-dependent. In non-polar media, a higher proportion of the enol tautomer is expected. |
| Intramolecular H-Bonding | Strongly stabilizes the enol form, creating a stable six-membered pseudo-ring. researchgate.net | The flexible 16-membered ring can easily adopt a conformation that allows for strong intramolecular hydrogen bonding, significantly stabilizing the enol tautomer. |
| Conjugation | If the enol double bond can conjugate with other π-systems, the enol form is stabilized. masterorganicchemistry.com | Not applicable in the parent compound, but could be relevant for substituted derivatives. |
| Ring Strain | In small rings (e.g., cyclobutane-1,3-dione), ring strain can disfavor the sp² centers of the enol form. acs.org | The 16-membered ring is largely free of ring strain, imposing minimal penalty against enolization. |
The dual reactivity conferred by keto-enol tautomerism allows this compound to react with both nucleophiles and electrophiles.
Nucleophilic Addition: The carbonyl carbons of the diketo form are electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This is a fundamental reaction of aldehydes and ketones. libretexts.org The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated. Given the two carbonyl groups, reactions can potentially occur at either C2 or C3. The presence of the adjacent ester oxygen at C1 may electronically influence the reactivity of the C2 carbonyl. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group. masterorganicchemistry.com
Electrophilic Addition: The enol tautomer is nucleophilic at the α-carbon (C4), making it reactive toward electrophiles. masterorganicchemistry.com A classic example is the acid-catalyzed α-halogenation, where the enol attacks a halogen molecule (e.g., Br₂). This reactivity allows for the specific functionalization of the carbon atom situated between the two carbonyl groups.
| Reaction Type | Reactant | Reactive Tautomer | Expected Product |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Diketone | Tertiary alcohol at C2 or C3 |
| Nucleophilic Addition | Hydride (e.g., NaBH₄) | Diketone | β-Hydroxy ketone |
| Electrophilic Addition | Bromine (Br₂) in Acetic Acid | Enol | 4-Bromo-1-oxacyclohexadecane-2,3-dione |
| Electrophilic Addition | Iminium Ion (Mannich Reaction) | Enol | 4-(Aminomethyl)-1-oxacyclohexadecane-2,3-dione masterorganicchemistry.com |
The methylene (B1212753) group at the C4 position is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic (pKa typically in the range of 9-11 for acyclic β-diketones). wikipedia.org This "active methylene" group can be readily deprotonated by a base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and can participate in a variety of condensation reactions, which are powerful tools for carbon-carbon bond formation. libretexts.org
A key reaction in this class is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. purechemistry.orgwikipedia.org For this compound, treatment with a base would generate the enolate, which could then react with an aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated product after dehydration.
Similarly, the enolate can undergo aldol-type reactions, attacking another carbonyl compound to form a β-hydroxy dicarbonyl adduct. libretexts.org These condensation reactions provide a versatile pathway for elaborating the structure of the macrocycle by introducing new substituents at the C4 position.
Transformations Involving the Macrolactone Ring System
The 16-membered macrolactone ring imparts unique structural and reactive properties. Its large size and flexibility allow for transformations not typically observed in smaller, more rigid ring systems.
Ring-Opening: As a cyclic ester, the lactone moiety is susceptible to nucleophilic attack, leading to ring-opening. The most common reaction is hydrolysis, catalyzed by acid or base, which would cleave the ester bond to yield ω-hydroxy-β-keto acid (15-hydroxy-2-oxopentadecanoic acid). This process is reversible and fundamental to the chemistry of lactones. wikipedia.org Ring-opening polymerization of macrolactones is a well-established method for producing long-chain aliphatic polyesters. rsc.orgacs.orgox.ac.uksemanticscholar.org While the β-dicarbonyl functionality might complicate this process, under specific catalytic conditions (e.g., using yttrium or aluminum-salen catalysts), controlled polymerization could potentially be initiated from this compound. acs.orgox.ac.uk
Ring-Closing: The synthesis of large rings like that in this compound often relies on macrocyclization reactions that favor intramolecular over intermolecular processes. Ring-closing metathesis (RCM) is a powerful and widely used strategy for the synthesis of macrocycles, including macrolactones. nih.govrsc.orgwikipedia.orgfao.org The synthesis of this specific dione (B5365651) could be envisaged via an RCM reaction of a diene-containing ω-hydroxy acid precursor, followed by oxidation of the resulting cyclic alkene.
The conformational flexibility of large rings (typically 8- to 16-membered) allows for the spatial proximity of atoms that are distant in terms of bond connectivity. This can lead to transannular reactions, where a bond is formed across the ring. nih.gov
Derivatization Chemistry and Functionalization Strategies
The presence of distinct oxygen-containing functional groups, as well as a variety of C-H bonds within the macrocyclic ring of this compound, offers multiple avenues for its derivatization and functionalization. These transformations are key to modulating the molecule's physicochemical properties and to introducing new functionalities.
The selective modification of the ester (lactone) and the adjacent ketone functionalities in this compound is a primary strategy for its derivatization. The differential reactivity of these groups allows for controlled chemical transformations.
The carbonyl groups of the 1,2-dione moiety are susceptible to nucleophilic attack. For instance, reaction with primary amines can lead to the formation of corresponding imines or, under reductive amination conditions, to amino alcohol derivatives. The vicinal nature of the dicarbonyl could also allow for condensation reactions with binucleophiles, such as diamines or diols, to form heterocyclic fused-ring systems.
The lactone functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding ω-hydroxy carboxylic acid. This open-chain form provides two new functional groups for further derivatization, such as esterification of the carboxylic acid and alcohol, or amidation of the carboxylic acid.
Below is a table summarizing potential selective modifications:
| Reagent/Condition | Target Functional Group | Product Type |
| Primary Amine (R-NH₂) | 1,2-Dione | Imine/Enamine |
| Hydrazine (H₂NNH₂) | 1,2-Dione | Dihydropyridazinone |
| Hydroxylamine (H₂NOH) | 1,2-Dione | Dioxime |
| Acid/Base Hydrolysis | Lactone | ω-Hydroxy carboxylic acid |
| Reducing Agents (e.g., NaBH₄) | Ketones | Diol |
Modern synthetic methodologies, such as C-H activation, provide powerful tools for the direct functionalization of otherwise inert C-H bonds, offering a streamlined approach to introduce chemical probes and tags. While specific studies on this compound are not prevalent, the principles of C-H functionalization can be applied to its macrocyclic backbone. univ-rennes.frprinceton.edu
Transition-metal catalysis, particularly with palladium, rhodium, or iridium complexes, could facilitate the site-selective introduction of functional groups. pkusz.edu.cn The directing-group-assisted C-H activation strategy could be employed by first modifying one of the carbonyl groups to introduce a directing group, thereby guiding the catalyst to a specific C-H bond for functionalization.
Heteroatom functionalization, particularly at the α-position to the carbonyl groups, is another viable strategy. Enolate formation under basic conditions would create a nucleophilic center that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.
The following table outlines potential functionalization strategies:
| Strategy | Reagent/Catalyst | Potential Functionalization Site | Introduced Group |
| C-H Activation | Pd, Rh, or Ir catalyst | Aliphatic C-H bonds | Aryl, Alkyl, etc. |
| α-Functionalization | Base (e.g., LDA) + Electrophile (R-X) | C4-position | Alkyl, Acyl, etc. |
| Heteroatom Functionalization | Electrophilic halogenating agent | α-position to carbonyl | Halogen |
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. mdpi.combeilstein-journals.orgorganic-chemistry.org The dicarbonyl moiety of this compound makes it a suitable substrate for various MCRs.
For example, the Asinger and Ugi reactions, which are powerful isocyanide-based MCRs, could potentially utilize the ketone functionalities. nih.gov An Ugi-type reaction involving the dione, an amine, an isocyanide, and a carboxylic acid could lead to the formation of complex, highly functionalized macrocyclic structures in a single step.
Another possibility is the Biginelli reaction or a related cyclocondensation. While typically involving a β-dicarbonyl compound, the 1,2-dione in this compound could potentially participate in similar transformations with urea or thiourea and an aldehyde to generate novel heterocyclic systems fused to the macrocycle.
The table below provides examples of potential MCRs:
| Reaction Name | Reactants | Potential Product Scaffold |
| Ugi Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide derivative |
| Passerini Reaction | This compound, Isocyanide, Carboxylic Acid | α-Acyloxy amide derivative |
| Biginelli-type Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused macrocycle |
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 1 Oxacyclohexadecane 2,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-Oxacyclohexadecane-2,3-dione, offering a detailed atom-by-atom map of the molecular structure.
A comprehensive analysis of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the protons on the carbon adjacent to the lactone oxygen (C16) are expected to be the most deshielded, appearing at a lower field (higher ppm value) due to the electronegativity of the oxygen atom. Protons alpha to the carbonyl groups (C4 and C15) will also exhibit downfield shifts. The majority of the methylene (B1212753) protons within the macrocyclic ring will likely appear as a complex multiplet in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the lactone (C2) and the ketone (C3) are expected to be the most downfield signals, typically in the range of 160-210 ppm. The carbon atom bonded to the lactone oxygen (C16) will also be significantly deshielded. The remaining methylene carbons of the macrocyclic ring will appear in the upfield region.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the carbon chain throughout the macrocycle. Cross-peaks in the COSY spectrum will connect adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of specific proton signals to their corresponding carbon atoms.
Expected ¹H and ¹³C NMR Data for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected COSY Correlations (with proton at position) | Expected HMBC Correlations (from proton at position to carbon at position) |
| C2 (C=O) | - | ~170-180 | - | - |
| C3 (C=O) | - | ~190-205 | - | - |
| C4 | ~2.5-2.8 | ~35-45 | 5 | 2, 3, 5 |
| C5-C14 | ~1.2-1.8 | ~20-35 | Adjacent CH₂ | - |
| C15 | ~2.3-2.6 | ~30-40 | 14, 16 | 14, 16 |
| C16 | ~4.0-4.3 | ~65-75 | 15 | 2, 15 |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
The large, flexible ring of this compound can adopt multiple conformations in solution. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to probe the through-space proximity of protons. These experiments can help to elucidate the preferred solution-state conformation and provide insights into the dynamic processes occurring within the macrocycle, such as ring flipping or localized conformational changes.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactone carbonyl (C=O) stretch typically appears in the range of 1735-1750 cm⁻¹. The α-diketone functionality will likely show a strong absorption band for the carbonyl stretch around 1710-1730 cm⁻¹. The presence of two distinct carbonyl peaks would be a key diagnostic feature. Additionally, C-H stretching vibrations from the methylene groups will be observed around 2850-2960 cm⁻¹, and C-O stretching of the lactone will appear in the 1000-1300 cm⁻¹ region. blogspot.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the polar carbonyl groups will be visible in the Raman spectrum, the non-polar C-C bonds of the macrocyclic backbone will likely produce more intense signals, providing information about the carbon skeleton.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Lactone | C=O stretch | 1735-1750 (strong) | 1735-1750 (weak to medium) |
| α-Diketone | C=O stretch | 1710-1730 (strong) | 1710-1730 (medium to strong) |
| Methylene | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Lactone | C-O stretch | 1000-1300 (strong) | 1000-1300 (weak) |
In the solid state, IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces. Differences in the vibrational spectra of different crystalline forms (polymorphs) can be used to identify and characterize polymorphism, which is important for understanding the physical properties of the solid material.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound (C₁₅H₂₆O₃), high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass, which should be consistent with the calculated exact mass of 254.1882 g/mol .
The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for macrocyclic lactones and ketones include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a carbonyl group.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, leading to the loss of a neutral alkene.
Ring-opening and subsequent fragmentation: The macrocyclic ring can open, followed by a series of cleavages to produce smaller fragment ions.
Analysis of the masses of the fragment ions can help to piece together the structure of the molecule and confirm the presence of the lactone and diketone functionalities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. masonaco.orgnih.gov For this compound, HRMS provides an exact mass measurement, which is then compared against the theoretical mass calculated from its elemental composition (C15H26O3). This high degree of accuracy, typically within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. masonaco.org
The analysis would involve dissolving the compound and introducing it into an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer. masonaco.org The resulting data would confirm the elemental composition, a critical first step in structural verification.
Table 1: Exemplar High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₂₆O₃ |
| Theoretical Exact Mass ([M+H]⁺) | 255.1955 g/mol |
| Observed Mass ([M+H]⁺) | 255.1958 g/mol |
| Mass Accuracy (ppm) | 1.2 ppm |
Note: Observed mass and accuracy are hypothetical values for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. springernature.commdpi.com In the analysis of this compound, a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 255.1955) would be isolated in the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The resulting fragmentation pattern provides a molecular fingerprint, offering insights into the arrangement of functional groups and the macrocyclic ring structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond and sequential losses from the aliphatic chain, helping to piece together the molecule's subunits. nih.gov
Table 2: Predicted MS/MS Fragmentation of this compound Precursor Ion ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 255.1955 | Loss of carbon monoxide | 227.1999 | CO |
| 255.1955 | Cleavage of the macrocyclic ring | Various | Aliphatic chains |
Note: The fragment m/z values are theoretical and represent plausible fragmentation pathways for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. shimadzu.comacs.org Given the relatively high molecular weight of this compound, its volatility may be limited. In such cases, chemical derivatization might be employed to create a more volatile analogue suitable for GC analysis.
The sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the column's stationary phase. etamu.edu As the compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum. acs.org The GC provides a retention time, a characteristic property of the compound under specific analytical conditions, while the MS provides a fragmentation pattern that aids in its identification, often by comparison to spectral libraries. nih.gov
Table 3: Anticipated GC-MS Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| GC Column | A non-polar or medium-polarity column (e.g., DB-5ms) would likely be used. |
| Retention Time | A specific time at which the compound elutes from the GC column. |
| Mass Spectrum | Provides a fragmentation pattern, with key ions corresponding to the molecular ion and characteristic fragments. |
| Library Match | The experimental mass spectrum would be compared against a database (e.g., NIST) for identification. |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. nih.gov This method provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry. libretexts.org
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. libretexts.org This technique would definitively establish the conformation of the 16-membered ring and the geometry of the dione (B5365651) functional group.
Table 4: Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |
| Torsional Angles | Describes the conformation of the macrocyclic ring and substituent groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light. dntb.gov.ua
The structure of this compound contains an α-dicarbonyl group, which acts as a distinct chromophore. This functional group is expected to exhibit a characteristic weak absorption band in the near-UV or visible region resulting from an n → π* (n to pi-star) electronic transition. The position (λmax) and intensity (molar absorptivity, ε) of this absorption are sensitive to the molecular environment and solvent polarity, providing valuable information about the compound's electronic structure. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| α-Dicarbonyl (C=O) | n → π* | ~350 - 450 | Low (< 100) |
| Carbonyl (C=O) | n → σ* | < 200 | Moderate |
Computational Chemistry and Theoretical Modeling of 1 Oxacyclohexadecane 2,3 Dione Systems
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for geometry optimization. The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 1-Oxacyclohexadecane-2,3-dione, DFT calculations would be employed to predict key structural parameters.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length (Å) | C1-O16 | 1.35 |
| C2=O | 1.22 | |
| C3=O | 1.21 | |
| C-C (average) | 1.54 | |
| Bond Angle (°) | O16-C1-C2 | 115.0 |
| C1-C2-C3 | 118.0 | |
| C2-C3-C4 | 117.5 | |
| Dihedral Angle (°) | O16-C1-C2-C3 | 175.0 |
| C1-C2-C3-C4 | -160.0 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT geometry optimization. Actual values would require specific calculations using a chosen functional and basis set.
The electronic structure, also elucidated by DFT, provides information on how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification. The accuracy of these predictions has been significantly enhanced by considering conformational isomers and using appropriate levels of theory. For this compound, theoretical chemical shifts would be calculated for its optimized geometry.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O, ester) | ~170 |
| C2 (C=O, ketone) | ~205 |
| C3 (adjacent to C=O) | ~45 |
| Other CH₂ (ring) | 25-35 |
Note: This data is illustrative. Actual predicted values would depend on the specific DFT functional, basis set, and solvent model used in the calculation.
IR Frequencies: Theoretical IR spectroscopy helps in assigning vibrational modes observed in experimental spectra. The calculation of vibrational frequencies can confirm the presence of key functional groups. For this compound, the most prominent predicted peaks would correspond to the stretching vibrations of the two carbonyl groups (ester and ketone).
Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | ~1735 |
| C=O Stretch | Ketone Carbonyl | ~1715 |
| C-O Stretch | Ester | ~1250 |
| C-H Stretch | Aliphatic | 2850-2960 |
Note: These are hypothetical values. Calculated frequencies are often scaled to better match experimental data.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.
For this compound, the HOMO would likely be localized on the oxygen atoms of the carbonyl groups and the ester linkage, while the LUMO would be centered on the carbon atoms of the carbonyl groups.
Illustrative Chemical Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.3 |
| Ionization Potential (I) | -E(HOMO) | 6.5 |
| Electron Affinity (A) | -E(LUMO) | 1.2 |
Note: This table contains hypothetical data to illustrate the chemical reactivity descriptors that can be derived from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can reveal the conformational flexibility of large rings and the influence of the surrounding environment, such as a solvent.
Macrocyclic molecules, such as the 16-membered ring of this compound, are not static structures but exist as an ensemble of different conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, preferred conformations and the pathways for interconversion between them. This is crucial as the biological activity and physical properties of macrocycles are often dependent on their three-dimensional shape. For this compound, simulations would likely reveal several stable conformers, with the relative populations depending on the balance of steric and electrostatic interactions within the macrocycle.
The conformation of a flexible molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules surrounding this compound, providing a realistic picture of its behavior in solution. The polarity of the solvent and its ability to form hydrogen bonds can stabilize certain conformations over others. For example, in a polar solvent, conformations that expose polar functional groups to the solvent may be favored. In a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of polar regions. These simulations provide valuable insights into how the choice of solvent can affect the molecule's properties and reactivity.
Theoretical Studies of Reaction Mechanisms and Catalysis
Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions involving this compound. Such studies can map out the energetic landscape of a reaction, identify key intermediates, and characterize the high-energy transition states that govern reaction rates. This knowledge is fundamental for optimizing reaction conditions, designing effective catalysts, and predicting the formation of products.
A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. For a chemical reaction, the PES illustrates the energy changes as reactants are converted into products, providing a detailed picture of the minimum energy pathway.
One key transformation for this compound is its base-catalyzed hydrolysis, which involves the cleavage of the ester bond within the macrocycle. This reaction is significant as it represents a primary degradation pathway for macrocyclic lactones. To map the PES for this reaction, quantum mechanical methods such as Density Functional Theory (DFT) are employed. The geometry of the system is defined by key coordinates, for instance:
r1 : The distance between the nucleophile (e.g., the oxygen of a hydroxide (B78521) ion, OH⁻) and the electrophilic carbonyl carbon (C2).
r2 : The bond length of the C2-O1 ester bond being cleaved.
By systematically varying these coordinates and calculating the system's energy at each point while optimizing all other geometric parameters, a multi-dimensional surface is generated. The table below presents a simplified, hypothetical PES scan for the initial nucleophilic attack of hydroxide on the C2 carbonyl of this compound, illustrating how the system's energy changes as the hydroxide ion approaches.
| Step | r1 (Å) (HO⁻···C2 Distance) | r2 (Å) (C2-O1 Bond Length) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 3.50 | 1.35 | 0.00 |
| 2 | 3.00 | 1.35 | 1.25 |
| 3 | 2.50 | 1.36 | 4.80 |
| 4 | 2.00 | 1.39 | 11.50 |
| 5 | 1.65 | 1.45 | 15.20 |
| 6 | 1.50 | 1.49 | 12.10 |
This data illustrates the initial energy cost as the reactants approach, followed by the formation of a tetrahedral intermediate, which corresponds to an energy minimum on the reaction pathway after the transition state.
The transition state (TS) is the highest energy point along the minimum energy pathway of a reaction, representing the critical configuration that reactants must pass through to become products. Identifying and characterizing the TS is essential for calculating the activation energy, which determines the reaction rate.
Computational methods can locate this first-order saddle point on the PES. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous forming of the HO-C2 bond and breaking of the C2-O1 bond).
For the base-catalyzed hydrolysis of this compound, the reaction proceeds through a BAC2 mechanism (Bimolecular, Acyl-Oxygen Cleavage, Base-Catalyzed). The key energetic parameters for this transformation can be calculated, as shown in the hypothetical data table below. These values are typically determined using DFT calculations combined with a solvation model to account for the effect of the solvent.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| ΔG‡ (Activation Free Energy) | The free energy difference between the reactants and the transition state. | +15.2 kcal/mol |
| ΔGrxn (Free Energy of Reaction) | The overall free energy change from reactants to the first intermediate. | +12.1 kcal/mol |
| νi (Imaginary Frequency) | The single imaginary frequency of the transition state structure. | -385 cm-1 |
A positive activation free energy indicates an energetic barrier to the reaction, while the imaginary frequency confirms the nature of the transition state.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured or calculated reactivity. These models are invaluable for predicting the properties of new, unsynthesized molecules and for gaining a deeper understanding of the structural features that control chemical behavior.
To develop a QSRR model for the hydrolysis of this compound derivatives, one would first create a dataset of structurally related compounds. This could involve introducing various substituents at different positions on the macrocyclic ring. For each derivative, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.
The next step is to establish a mathematical relationship between these descriptors and a measure of reactivity, such as the calculated activation energy (ΔG‡) for hydrolysis. Multiple Linear Regression (MLR) is a common technique used for this purpose. The resulting equation takes the general form:
Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Dₙ are the molecular descriptors and cₙ are the regression coefficients. The table below presents a hypothetical dataset that could be used to build such a model.
| Compound | Substituent at C8 | LUMO Energy (eV) | Molecular Volume (ų) | Predicted ΔG‡ (kcal/mol) |
|---|---|---|---|---|
| Parent | -H | -1.25 | 285.4 | 15.2 |
| Derivative 1 | -F | -1.40 | 288.1 | 14.1 |
| Derivative 2 | -Cl | -1.55 | 294.6 | 13.5 |
| Derivative 3 | -CH₃ | -1.18 | 301.2 | 15.9 |
| Derivative 4 | -CF₃ | -1.80 | 310.5 | 12.4 |
Once a predictive QSRR model is established, the coefficients of the equation provide direct insight into the factors influencing reactivity. By analyzing the sign and magnitude of each descriptor's coefficient, one can quantify the steric and electronic effects on the chemical transformation.
Electronic Effects : Descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy or partial atomic charges on the carbonyl carbons relate to a molecule's electrophilicity. A more negative (lower) LUMO energy generally indicates a more electrophilic carbonyl group, making it more susceptible to nucleophilic attack. The QSRR model would likely show a positive correlation between LUMO energy and activation energy (i.e., lower LUMO energy leads to a lower barrier).
Steric Effects : Descriptors such as molecular volume, surface area, or specific steric parameters (e.g., Taft's Es) quantify the bulkiness of the molecule or its substituents. Increased steric hindrance around the reaction center can impede the approach of the nucleophile, leading to a higher activation energy and slower reaction rate.
The hypothetical QSRR model from the previous section might yield an equation like:
ΔG‡ = 10.5 - 4.8 * (LUMO Energy) + 0.03 * (Molecular Volume)
The table below interprets the contributions of these descriptors.
| Descriptor | Coefficient | Influence on Reactivity | Interpretation |
|---|---|---|---|
| LUMO Energy | -4.8 | Electronic | A lower LUMO energy (more negative value) significantly decreases the activation barrier, enhancing reactivity. This is expected for nucleophilic attack. |
| Molecular Volume | +0.03 | Steric | A larger molecular volume slightly increases the activation barrier, hindering the reaction. This suggests a minor but present steric effect. |
This analysis demonstrates how QSRR studies can deconstruct complex structure-reactivity relationships into understandable electronic and steric components, guiding the rational design of molecules with desired reactivity profiles.
Advanced Research Applications and Future Directions for 1 Oxacyclohexadecane 2,3 Dione
Utility as a Synthon in Complex Molecule Synthesis
Integration into Total Synthesis of Natural Products
Specific examples of the integration of 1-Oxacyclohexadecane-2,3-dione into the total synthesis of natural products are not documented in available research literature. The total synthesis of complex oxacyclic natural products is a significant area of organic chemistry, but the application of this particular α-keto macrolactone as a starting material or key intermediate has not been reported.
Precursor for Advanced Organic Building Blocks
There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of other advanced organic building blocks. Organic building blocks are crucial functionalized molecules for creating more complex molecular architectures, but the specific transformations of this compound for such purposes have not been described.
Development of Polymeric Materials via Ring-Opening Polymerization Strategies
Design of Novel Monomers for Tailored Polymer Properties
Research on the modification of this compound to design novel monomers for creating polymers with tailored properties is not present in the current body of scientific literature. While the functionalization of monomers is a key strategy for tuning polymer characteristics, this has not been specifically explored with this compound.
Controlled Polymerization Techniques and Catalyst Development
While the ring-opening polymerization (ROP) of macrolactones is a well-established field, no studies specifically report on the controlled polymerization of this compound. The presence of a vicinal dicarbonyl functionality introduces unique electronic and steric properties that would likely require the development of specialized catalysts and techniques distinct from those used for simpler macrolactones. However, such catalyst development and polymerization studies for this specific monomer have not been published.
Exploration in Supramolecular Chemistry and Materials Science
The application of this compound in the fields of supramolecular chemistry and materials science has not been reported. Supramolecular chemistry focuses on complex assemblies formed through non-covalent interactions. There are no documented instances of this compound being used as a building block for such assemblies or in the development of new materials.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” in the context of the requested advanced research applications and future directions.
The search results consistently refer to a different isomer, 1-Oxacyclohexadecane-2,13-dione . This suggests that "this compound" may be a novel or less-studied compound for which research on host-guest systems, functional materials, reactivity pathways, and sustainable synthesis has not been published or is not readily accessible.
Due to the strict adherence to the provided subject matter, and the absence of any data on "this compound," it is not possible to generate the requested article. Information on other compounds, such as the 2,13-dione isomer, cannot be substituted to fulfill the specific requirements of the prompt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
